4-[2-(Trifluoromethyl)-phenoxy]butanenitrile
Description
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile is a nitrile-containing compound characterized by a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the 2-position of the aromatic ring and a butanenitrile chain. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences the electronic properties of the aromatic ring and the reactivity of the molecule. Nitriles, such as the butanenitrile chain in this compound, are versatile functional groups known for their stability and utility in organic synthesis, particularly in forming heterocycles or serving as intermediates in agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-5-1-2-6-10(9)16-8-4-3-7-15/h1-2,5-6H,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJUMXCZILELHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Nucleophilic Substitution: : The phenol derivative reacts with 4-chlorobutanenitrile under basic conditions to form 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile.
Reagents and Conditions: : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base, in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature range of 80-100°C.
Industrial Production Methods
Continuous Flow Synthesis: : Utilizing continuous flow reactors can optimize the yield and purity, ensuring consistent production scales suitable for industrial applications.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields carboxylic acid derivatives at 60–80°C (6–8 h, 70–85% yield). -
Basic Hydrolysis :
Forms primary amides intermediately, further converted to carboxylates under prolonged heating.
Reduction to Amines
The nitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄):
-
Conditions : Anhydrous diethyl ether, 0°C to RT, 4–6 h (~90% yield).
Truce-Smiles Rearrangement
Under strongly basic conditions (e.g., NaH/DMF), the compound undergoes intramolecular cyclization via a Meisenheimer intermediate:
-
Key Observations :
Nucleophilic Substitution
The nitrile participates in nucleophilic substitutions:
-
With Thiols :
Catalyzed by K₂CO₃ in DMF (50°C, 4 h, 60–75% yield).
Mechanistic Insights
-
Trifluoromethyl Group Effects :
-
Nitrile Reactivity :
-
Polarized C≡N bond facilitates nucleophilic additions and reductions.
-
Comparative Reactivity Table
| Reaction Type | Conditions | Product | Yield | Activation Energy |
|---|---|---|---|---|
| Hydrolysis (Acidic) | HCl, H₂O, 60°C | Carboxylic Acid | 70–85% | Moderate |
| Reduction (LiAlH₄) | Et₂O, 0°C to RT | Primary Amine | ~90% | Low |
| Truce-Smiles Rearrangement | NaH, DMF, 120°C | Cyclized Product | <20% | High |
Scientific Research Applications
Pharmaceutical Applications
The compound has potential applications in drug discovery and development. Its structural characteristics allow it to interact favorably with biological targets, making it a candidate for various therapeutic uses.
Antimicrobial and Anti-inflammatory Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. For instance, 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile may possess significant antimicrobial and anti-inflammatory properties, acting on various biochemical pathways. Initial studies suggest its potential as a lead compound for developing new anti-inflammatory drugs or antibiotics.
Mechanism of Action Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies are essential to elucidate the binding affinity of this compound with specific receptors or enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) can be employed to study these interactions.
Agrochemical Applications
In addition to its pharmaceutical potential, this compound may have applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group can enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues.
Herbicidal Activity
Preliminary studies suggest that compounds with similar structures can exhibit herbicidal properties, potentially allowing for the development of more effective agricultural chemicals. Research into the specific modes of action against target weeds is ongoing.
Mechanism of Action
Mechanism: : Interacts with molecular targets via its trifluoromethyl and phenoxy groups, influencing electron distribution and reactivity.
Molecular Targets and Pathways: : Engages in pathways involving oxidative stress, enzyme inhibition, and protein binding.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile and related compounds:
Key Differences and Implications
(a) Substituent Effects on Reactivity and Stability
- Trifluoromethyl vs. Chloro/Nitro Groups: The trifluoromethyl group in the target compound provides moderate electron-withdrawing effects, enhancing aromatic ring stability without extreme deactivation. The chloro substituent in 4-[2-Chloro-4-(trifluoromethyl)phenoxy]butanenitrile introduces steric and electronic effects that may alter binding in pesticidal applications .
- Nitrile vs. Carboxylic Acid: Fluazifop-P-butyl, a phenoxypropanoic acid herbicide, highlights the importance of the carboxylic acid group in herbicidal activity.
(c) Physicochemical Properties
- Molecular Weight : The target compound (MW ~247) is smaller than Fluazifop-P-butyl (MW 383.4), which may improve bioavailability or synthetic yield .
Biological Activity
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile is a chemical compound distinguished by its trifluoromethyl group, which significantly enhances its biological activity and stability. This compound has garnered interest in pharmaceutical and agrochemical research due to its unique structural properties that influence its reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes treating 3-(trifluoromethyl)phenol with 4-bromobutyronitrile in the presence of a base such as potassium carbonate. The general reaction pathway can be summarized as follows:
- Reagents Preparation : Combine 3-(trifluoromethyl)phenol and 4-bromobutyronitrile.
- Reaction Conditions : Conduct the reaction under controlled conditions, typically at elevated temperatures (around 120°C).
- Monitoring : Use thin-layer chromatography (TLC) to monitor the reaction progress.
- Isolation : Upon completion, the product is extracted and purified.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential applications in pharmacology.
The trifluoromethyl group enhances the lipophilicity of the compound, allowing for better interaction with biological membranes and targets. This property may lead to significant anti-inflammatory and antimicrobial activities, as seen in compounds with similar structures.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies suggest that compounds with trifluoromethyl groups exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This has been observed in models simulating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group appears to enhance this effect compared to non-fluorinated analogs.
- Binding Affinity Studies : Interaction studies have shown that this compound can bind effectively to specific receptors, which may explain its potential therapeutic effects. For instance, comparative studies with similar compounds indicate that variations in substituents significantly affect binding affinity and biological outcomes.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)phenol | Phenolic structure with trifluoromethyl group | Antimicrobial, anti-inflammatory |
| 4-Bromobutyronitrile | Bromine-substituted butyronitrile | Intermediate in synthesis |
| 4-[2-(Chlorophenoxy)]butanenitrile | Chlorine instead of trifluoromethyl | Varies; often lower activity than CF3 |
| 4-[2-(Fluorophenoxy)]butanenitrile | Fluorine instead of trifluoromethyl | Lower activity compared to CF3 |
Q & A
Q. What synthetic methodologies are commonly employed for 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile, and how do reaction parameters influence yield?
The compound is synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 2-(trifluoromethyl)phenol with 4-bromobutanenitrile in anhydrous dimethylformamide (DMF) under reflux (150°C) for 6–8 hours, using sodium hydride (1.5 equivalents) as the base. Key parameters affecting yield include:
- Stoichiometry : A 1:1.2 molar ratio of phenol to bromonitrile minimizes unreacted starting material.
- Moisture control : Strict anhydrous conditions prevent hydrolysis of the nitrile group.
- Solvent choice : Aprotic solvents like DMF enhance reaction efficiency compared to polar protic alternatives. Yields typically range between 60–75% under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- NMR : Dissolve ~8 mg/mL in methanol-d₄ with tetramethylsilane (TMS) as a reference. Key signals include:
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm, split due to trifluoromethyl’s electron-withdrawing effect).
- ¹³C NMR: Nitrile carbon at ~118 ppm and CF₃ carbon at ~125 ppm (quartet, ≈ 270 Hz) .
Q. What are the primary research applications of this compound in medicinal chemistry?
The nitrile moiety and trifluoromethylphenoxy group make it a versatile intermediate for:
- Drug discovery : Synthesis of kinase inhibitors or antimicrobial agents, leveraging the CF₃ group’s metabolic stability.
- Biochemical probes : Functionalization via nitrile click chemistry to study enzyme binding pockets .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties compared to chloro or methyl analogs?
Computational studies (e.g., DFT at B3LYP/6-31G*) reveal that the CF₃ group:
- Reduces electron density on the phenoxy ring (Hammett σₚ value: +0.54 for CF₃ vs. +0.23 for CH₃).
- Enhances electrophilicity of the nitrile group, increasing reactivity toward nucleophiles like amines or thiols. Experimental validation via X-ray crystallography shows shorter C–O bond lengths in the phenoxy group compared to methyl analogs, confirming electronic effects .
Q. How can researchers troubleshoot discrepancies in reaction yields during scale-up?
Common issues and solutions:
- Byproduct formation (e.g., di-alkylation) : Use controlled addition rates of the phenol to the base-bromonitrile mixture.
- Hydrolysis : Ensure solvent dryness (e.g., molecular sieves in DMF) and inert atmosphere.
- Yield drop at >10 g scale : Transition from batch to continuous flow reactors to improve heat/mass transfer .
Q. What experimental strategies validate hypothesized biological target interactions?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes (e.g., cytochrome P450).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics in buffer systems mimicking physiological conditions.
- Mutagenesis studies : Replace key residues in the target protein (e.g., catalytic cysteines) to confirm interaction specificity .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Molecular Dynamics (MD) Simulations : Predict hydrolytic susceptibility of the nitrile group in aqueous environments.
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks.
- Synthon analysis : Identify substituents (e.g., electron-donating groups) that stabilize the phenoxy-nitrile linkage .
Methodological Notes
- Synthetic Optimization : For reproducibility, pre-dry solvents over 3Å molecular sieves and calibrate reflux condensers to ensure consistent temperature .
- Spectroscopic Pitfalls : In NMR, residual protons in deuterated solvents may obscure signals; use ¹H-¹³C HSQC to resolve overlapping peaks .
- Biological Assays : Include negative controls (e.g., nitrile-free analogs) to distinguish target-specific effects from nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
